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(R)-tert-Butyl (piperidin-2-
Compound Name:
ylmethyl)carbamate

Cat. No.: B136003

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl (piperidin-2-yImethyl)carbamate is a chiral heterocyclic compound often
utilized as a building block in the synthesis of more complex molecules, particularly in the field
of medicinal chemistry. Its structure, featuring a piperidine ring, a carbamate protecting group,
and a specific stereochemistry, makes it a valuable intermediate for creating targeted
therapeutic agents. Understanding its physicochemical properties is crucial for its effective use
in reaction design, purification, formulation, and for predicting its behavior in biological systems.
This guide provides a detailed overview of the known and predicted physicochemical
characteristics of this compound, along with standardized protocols for their experimental
determination.

Physicochemical Data

The following table summarizes key physicochemical properties for (R)-tert-Butyl (piperidin-2-
ylmethyl)carbamate. As experimental data for the (R)-enantiomer is limited, computed values
are provided based on its corresponding (S)-enantiomer or the racemic mixture. These
computed values are expected to be identical for the (R)-enantiomer.
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Property Value Data Type Reference
Molecular Formula C11H22N202
Molecular Weight 214.30 g/mol Computed [1][2]
White to light yellow )
Appearance Experimental [3]
powder/crystal
. . 93.0- 97.0 °C (for _
Melting Point Experimental [3]
racemate)
Boiling Point Data not available
XLogP3 1.4 Computed [1112]
Topological Polar
50.4 A2 Computed [1][2]
Surface Area (TPSA)
Hydrogen Bond
2 Computed [1]
Donors
Hydrogen Bond
2 Computed [1]
Acceptors
Rotatable Bond Count 3 Computed [1][2]
Exact Mass 214.168127949 Da Computed [1112]
pKa Data not available
Solubility Data not available

Note: Computed properties are derived from the PubChem entry for the (S)-enantiomer or the

racemate. These values are expected to be identical for the (R)-enantiomer.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below.

These protocols are standard procedures and can be adapted for (R)-tert-Butyl (piperidin-2-

ylmethyl)carbamate.
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Melting Point Determination (Capillary Method)

The melting point provides an indication of the purity of a crystalline solid. Pure compounds
typically exhibit a sharp melting range of 0.5-1.0°C.

Apparatus:

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

Capillary tubes (sealed at one end)

Thermometer

Mortar and pestle

Procedure:

Ensure the compound is finely powdered by grinding a small amount in a mortar and pestle.

o Pack the dry powder into a capillary tube to a height of 1-2 mm by tapping the sealed end on
a hard surface.

e Place the capillary tube into the heating block of the melting point apparatus.

» Heat the block rapidly to a temperature approximately 15-20°C below the expected melting
point (based on the racemate's melting point of 93-97°C).

o Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
» Record the temperature at which the first drop of liquid appears (T1).

» Record the temperature at which the entire sample has completely melted (T2).

The melting point range is reported as T1 - T2.[3][4][5][6][7]

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is critical for
predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The
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shake-flask method is the gold standard for its determination.

Materials:

n-Octanol (pre-saturated with water)

Water (pre-saturated with n-octanol)

Separatory funnel or centrifuge tubes

Analytical balance

UV-Vis spectrophotometer or HPLC system

Vortex mixer and shaker

Procedure:

Prepare a stock solution of the compound in the aqueous phase at a known concentration.

Add equal volumes of the pre-saturated n-octanol and the aqueous stock solution to a
centrifuge tube.

Agitate the mixture vigorously using a vortex mixer for several minutes to ensure thorough

mixing.

Place the tube on a shaker for a sufficient time (e.g., 1-24 hours) to allow the system to
reach equilibrium.

Separate the two phases by centrifugation to break any emulsions.
Carefully withdraw an aliquot from both the aqueous and organic phases.

Determine the concentration of the compound in each phase using a suitable analytical
method (e.g., HPLC-UV). A calibration curve should be prepared for accurate quantification.

Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to
the concentration in the aqueous phase: P = [organic] / [aqueous].
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The LogP is the base-10 logarithm of the partition coefficient: LogP = logio(P).

Aqueous Solubility Determination (Shake-Flask Method)

Thermodynamic solubility is the concentration of a compound in a saturated solution in

equilibrium with the solid form of the compound.

Materials:

Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
Vials with screw caps

Orbital shaker or rotator in a temperature-controlled environment
Centrifuge and/or filters (e.g., 0.22 um PVDF)

Analytical system for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

Add an excess amount of the solid compound to a vial containing the aqueous buffer. This
ensures that a saturated solution will be formed.

Seal the vial and place it in a shaker at a constant temperature (e.g., 25°C or 37°C).
Agitate the suspension for a period sufficient to reach equilibrium (typically 24-72 hours).
After equilibration, allow the suspension to settle.

Separate the undissolved solid from the saturated solution by centrifugation followed by
filtration of the supernatant. This step is critical to avoid inflating the solubility measurement
with suspended particles.

Quantify the concentration of the dissolved compound in the clear filtrate using a validated
analytical method against a standard calibration curve.

The determined concentration represents the thermodynamic solubility of the compound
under the specified conditions.
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Visualizations
Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the experimental determination of the
octanol-water partition coefficient (LogP) using the shake-flask method.
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Workflow for LogP Determination (Shake-Flask Method)
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Caption: Workflow for LogP Determination (S

hake-Flask Method).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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